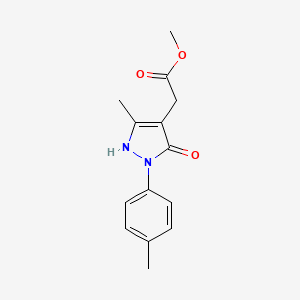

Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate

Description

Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate is a pyrazole-based heterocyclic compound characterized by a 1,3-dihydro-2H-pyrazol-3-one core substituted with a p-tolyl group at position 2, a methyl group at position 5, and a methyl ester at the acetamide side chain. The molecular formula is inferred as C₁₄H₁₆N₂O₃ (molecular weight ≈ 260.3 g/mol). Pyrazole derivatives are widely studied for their biological activities, including antimicrobial and anti-inflammatory properties .

The synthesis of such compounds typically involves condensation reactions of hydrazine derivatives with β-keto esters or acetamide precursors. For example, analogs like 2-(4-oxothiazolidin-2-ylidene)-acetonitrile (1a) and ethyl-2-(4-oxothiazolidin-2-ylidene)-acetate (1b) are synthesized via established protocols involving cyclization and substitution reactions . Crystallographic data for related structures are often resolved using software like SHELXL, which is critical for confirming molecular geometry and hydrogen-bonding patterns .

Properties

Molecular Formula |

C14H16N2O3 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

methyl 2-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate |

InChI |

InChI=1S/C14H16N2O3/c1-9-4-6-11(7-5-9)16-14(18)12(10(2)15-16)8-13(17)19-3/h4-7,15H,8H2,1-3H3 |

InChI Key |

PRDBUHNGEQAIHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the condensation of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of p-tolylhydrazine with ethyl acetoacetate under acidic conditions, followed by esterification with methanol to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can result in a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research has explored its potential as a lead compound for developing new drugs targeting various diseases.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, its derivatives may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations:

Structural Variations: Substituents: The target compound’s p-tolyl group at position 2 distinguishes it from analogs with isopropyl () or phenyl () groups. The p-tolyl moiety may enhance lipophilicity compared to phenyl but reduce it relative to trifluoromethyl derivatives .

Physical Properties: Compound 8a () has a higher melting point (253–255°C) due to hydrogen-bonding interactions from the thioacetamide and cyano groups . The target compound’s melting point is unreported but likely lower due to the absence of strong polar groups.

Synthetic Pathways :

- The synthesis of pyrazole derivatives often involves multi-step reactions, such as the formation of hydrazones followed by cyclization (e.g., 1a and 1b in ) . The target compound may follow a similar route, substituting p-tolyl hydrazine in the cyclization step.

Biological Activity: Pyrazole-thiazolidinone hybrids (e.g., 8a) demonstrate antimicrobial activity, suggesting the target compound could share similar properties . Ethyl ester analogs () are marketed commercially, though their specific applications remain unclear .

Biological Activity

Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₃ |

| Molecular Weight | 260.29 g/mol |

| CAS Number | 2060058-09-3 |

This compound features a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds with pyrazole structures exhibit considerable antimicrobial properties. A study on similar pyrazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate may also possess similar properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, some studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate may also exhibit anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.

Anticancer Properties

Several pyrazole derivatives have been investigated for their anticancer activities. A related compound was found to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Given the structural similarities, it is plausible that Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate could exhibit similar anticancer effects.

Case Study: ELOVL6 Inhibition

A notable study on a structurally related compound showed that it effectively inhibited the enzyme ELOVL6, which plays a crucial role in fatty acid elongation. The compound demonstrated high selectivity for ELOVL6 over other family members and reduced the elongation index of fatty acids in hepatocytes. This highlights the potential metabolic modulation by methyl pyrazole derivatives, suggesting therapeutic avenues in metabolic disorders .

Biological Evaluation Studies

Recent evaluations have focused on synthesizing various pyrazole derivatives and assessing their biological activities. One study synthesized a series of compounds and tested them against HIV strains, revealing promising anti-HIV activity with EC50 values significantly lower than those of standard treatments . This indicates the potential for Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate to be developed further for antiviral applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.